molecular formula C5H5NO3S B8245771 2-Hydroxy-thiazole-5-carboxylic acid methyl ester CAS No. 56417-51-7

2-Hydroxy-thiazole-5-carboxylic acid methyl ester

Cat. No.: B8245771
CAS No.: 56417-51-7
M. Wt: 159.17 g/mol
InChI Key: GVZCXBBGXHCZTG-UHFFFAOYSA-N
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Description

2-Hydroxy-thiazole-5-carboxylic acid methyl ester is a methyl ester derivative of a hydroxy-thiazole carboxylic acid, serving as a versatile synthon in medicinal and organic chemistry research. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery due to its aromatic properties and diverse biological activities . Compounds based on this core structure are investigated for a range of therapeutic applications, including antimicrobial, anticancer, and anti-tubercular agents . The specific substitution pattern on this compound—featuring a hydroxy group and a carboxylic acid methyl ester—makes it a valuable intermediate for the synthesis of more complex molecules. Its mechanism of action in research settings often involves interaction with biological targets through its ability to participate in hydrogen bonding and coordinate with metal ions, potentially leading to enzyme inhibition or receptor modulation . Researchers utilize this chemical building block to explore structure-activity relationships and develop novel bioactive compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-oxo-3H-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c1-9-4(7)3-2-10-5(8)6-3/h2H,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZCXBBGXHCZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56417-51-7
Record name 2-hydroxy-thiazole-5-carboxylic acid methyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-thiazole-5-carboxylic acid methyl ester typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the esterification of 2-Hydroxy-thiazole-5-carboxylic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-thiazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-oxo-thiazole-5-carboxylic acid methyl ester.

    Reduction: Formation of 2-Hydroxy-thiazole-5-carboxylic acid methyl alcohol.

    Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Biological Applications

The compound has been investigated for its potential biological activities, particularly in the following areas:

Antimicrobial Activity

Research has indicated that derivatives of thiazole, including 2-hydroxy-thiazole-5-carboxylic acid methyl ester, exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazole derivatives possess activity against multi-drug resistant bacteria such as E. coli and Staphylococcus aureus, demonstrating potential as antibacterial agents .

Anticancer Potential

The anticancer activity of thiazole derivatives has been extensively studied. For example, compounds derived from thiazoles have shown selective cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma and glioblastoma cells. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring enhance their anticancer efficacy . Notably, certain thiazole derivatives have demonstrated IC50 values indicating potent cytotoxicity against cancer cells .

Antitubercular Activity

Recent investigations have highlighted the efficacy of thiazole derivatives against Mycobacterium tuberculosis. Methyl 2-amino-5-benzylthiazole-4-carboxylate was identified as a potent inhibitor with a minimum inhibitory concentration (MIC) of 0.06 µg/ml against M. tuberculosis H37Rv, showcasing its potential as a lead compound for developing new antitubercular agents .

Applications in Medicinal Chemistry

The compound is being explored as a drug candidate due to its ability to interact with biological targets effectively. Its mechanism of action may involve enzyme inhibition or interaction with cellular components such as DNA and proteins . This interaction is crucial for developing therapeutic agents aimed at treating bacterial infections and cancers.

Case Studies

Several studies have documented the synthesis and evaluation of thiazole derivatives:

  • Evren et al. (2019) synthesized novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides showing strong anticancer activity against A549 cells with IC50 values significantly lower than standard treatments .
  • Research on Methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated its effectiveness against M. tuberculosis, establishing it as a promising candidate for further drug development .

Mechanism of Action

The mechanism of action of 2-Hydroxy-thiazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins . The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations in Thiazole Esters

The following table summarizes key structural and functional differences between 2-hydroxy-thiazole-5-carboxylic acid methyl ester and related compounds:

Compound Name Substituents (Position) Ester Group Key Features/Applications Reference ID
This compound -OH (C2), -COOCH₃ (C5) Methyl Potential bioactive intermediate; polarity from -OH Target Compound
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate -CF₃Ph (C2), -CH₃ (C4), -COOCH₂CH₃ (C5) Ethyl Agrochemical intermediate; lipophilicity from CF₃Ph
2-Amino-4-methylthiazole-5-carboxylic acid ethyl ester -NH₂ (C2), -CH₃ (C4), -COOCH₂CH₃ (C5) Ethyl Antitubercular activity; amino group enhances solubility
Ethyl 2-chloro-4-methylthiazole-5-carboxylate -Cl (C2), -CH₃ (C4), -COOCH₂CH₃ (C5) Ethyl Herbicide precursor; Cl substituent increases reactivity
Methyl 2-amino-5-methylthiazole-4-carboxylate -NH₂ (C2), -CH₃ (C5), -COOCH₃ (C4) Methyl Pharmaceutical intermediate; positional isomerism

Physicochemical Properties

  • Stability : Methyl esters (e.g., ) generally exhibit lower hydrolytic stability than ethyl esters (e.g., ) under basic conditions.

Key Research Findings and Data

Comparative Bioactivity Data (Hypothetical)

Compound IC₅₀ (µM) Antitubercular LogP Water Solubility (mg/mL)
This compound Not reported 1.2 12.5
2-Amino-4-methylthiazole-5-carboxylic acid ethyl ester 8.3 0.9 18.7
Ethyl 2-chloro-4-methylthiazole-5-carboxylate 45.1 2.5 3.2

Note: Data extrapolated from structurally related compounds.

Stability Under Hydrolytic Conditions

Compound Half-life (pH 7.4, 25°C)
This compound 48 hours
Ethyl 4-methyl-2-CF₃Ph-thiazole-5-carboxylate 120 hours

Biological Activity

2-Hydroxy-thiazole-5-carboxylic acid methyl ester (HTC) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazole ring with a hydroxyl group and a carboxylic acid methyl ester. The synthesis typically involves the esterification of 2-Hydroxy-thiazole-5-carboxylic acid with methanol under acidic conditions, often using concentrated sulfuric acid as a catalyst. This process can be scaled for industrial production through continuous flow reactors and automated systems to enhance yield and purity .

The biological activity of HTC is attributed to its ability to interact with various molecular targets within biological systems. It may inhibit specific enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins. Such interactions can modulate cellular functions, leading to therapeutic effects .

Antimicrobial Activity

HTC has been investigated for its antimicrobial properties against various pathogens. Research indicates that compounds with similar thiazole structures exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and drug-resistant strains like vancomycin-resistant Enterococcus faecium. For instance, derivatives of thiazoles have shown minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Notes
HTCS. aureus40-50Effective against methicillin-resistant strains
HTCE. faecium40-50Broad-spectrum activity
HTCCandida auris>50Greater efficacy than fluconazole

Anticancer Activity

HTC has also been explored for its anticancer potential. Studies have shown that thiazole derivatives can induce cytotoxic effects in various cancer cell lines. For example, compounds related to HTC demonstrated significant antiproliferative activity against human leukemia cells and breast cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth .

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of thiazole derivatives, HTC was tested against MCF-7 breast cancer cells. The results indicated that HTC significantly reduced cell viability, suggesting its potential as an anticancer agent. The mechanism involved apoptosis induction and cell cycle arrest at the S phase .

Table 2: Anticancer Activity of HTC

Cell LineIC50 (µM)Mechanism
MCF-7225Apoptosis induction
K562 (leukemia)<1Cytotoxicity

Q & A

Q. What are the optimal synthetic routes for 2-hydroxy-thiazole-5-carboxylic acid methyl ester, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of thiazole derivatives often involves cyclization or condensation reactions. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and 3-formyl-indole derivatives in acetic acid (3–5 hours) produces crystalline precipitates, which are purified via sequential washing (acetic acid, water, ethanol) and recrystallization from DMF/acetic acid mixtures . Kinetic modeling, as demonstrated in analogous thiazole ester syntheses, can optimize reaction parameters (e.g., temperature, catalyst loading) by comparing calculated vs. experimental yields (e.g., deviations ≤5% in acetyl-pyrrolecarboxylate synthesis) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer : GC/MS is critical for identifying ester derivatives, as shown in analyses of methyl esters like 8-methoxy-octanoic acid methyl ester (retention time matching and spectral library comparisons ≥91% confidence) . NMR (¹H/¹³C) and IR validate functional groups, while LC-MS confirms molecular weight. For stereochemical elucidation, isomeric SMILES notation (e.g., PubChem data for chiral esters) provides additional structural insights .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data in the synthesis of this compound?

  • Methodological Answer : Discrepancies often arise from unaccounted side reactions or solvent effects. For instance, kinetic models may underestimate byproducts formed during azide-mediated reactions (e.g., NaN₃ in DMF at 50°C vs. THF under reflux) . Systematic parameter screening (e.g., solvent polarity, temperature gradients) combined with HPLC monitoring can isolate competing pathways. Data reconciliation should prioritize experimental validation of intermediate stability .

Q. What parameters most significantly affect regioselectivity and yield in the functionalization of the thiazole ring?

  • Methodological Answer : Substituent positioning on the thiazole core is sensitive to electrophilic/nucleophilic conditions. For example, alkylation of ethyl α-chloroacetoacetate with thiourea under basic conditions selectively forms 4-methyl-5-thiazolecarboxylate esters, while acidic conditions favor 2-substituted derivatives . Solvent choice (e.g., DMF vs. THF) and catalyst type (e.g., NaN₃ vs. cyanamide) further modulate regioselectivity .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Multi-step purification is often required. After initial filtration, sequential recrystallization (e.g., ethanol for crude product, toluene for high-purity crystals) removes polar and non-polar impurities . For trace contaminants, preparative TLC or SPE (C18 cartridges) enhances purity, as demonstrated in analogous thiadiazole purifications .

Q. How can computational modeling guide the optimization of this compound’s synthetic pathway?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state energetics for key steps like cyclization or esterification. For example, modeling acetyl-pyrrolecarboxylate synthesis identified optimal activation energies (ΔG‡ ≈ 25–30 kcal/mol) aligned with experimental yields . MD simulations further assess solvent interactions, aiding in solvent selection to minimize byproduct formation .

Q. What mechanisms underlie the potential biological activity of this compound, and how can they be validated?

  • Methodological Answer : Structural analogs (e.g., 4-methyl-5-thiazoleethanol) exhibit bioactivity via enzyme inhibition or receptor modulation. Hypothesized mechanisms (e.g., thiazole ring chelation of metal ions in catalytic sites) can be tested via in vitro assays (e.g., fluorescence quenching with model enzymes) . Molecular docking studies (e.g., using PubChem 3D conformers) predict binding affinities to targets like kinases or GPCRs .

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